14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one
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Overview
Description
14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one is a macrolide compound. Macrolides are a class of natural products that are characterized by their large macrocyclic lactone ring.
Preparation Methods
The synthesis of 14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one involves multiple steps. The synthetic routes typically include the formation of the macrolide ring through cyclization reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the cyclization and functionalization of the compound . Industrial production methods may involve fermentation processes using specific strains of microorganisms that produce the compound as a secondary metabolite .
Chemical Reactions Analysis
14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study macrolide synthesis and reactivity.
Biology: It has potential antimicrobial properties and is studied for its effects on various microorganisms.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of protein synthesis, disruption of cell membrane integrity, and modulation of immune responses .
Comparison with Similar Compounds
14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one is unique due to its specific structure and functional groups. Similar compounds include:
8,14,16-Trihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-2,10-dione: Another macrolide with similar structural features.
9,13,15-Trihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione: A related compound with different functional groups. These compounds share the macrolide ring structure but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C16H20O3 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
14-hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one |
InChI |
InChI=1S/C16H20O3/c1-12-5-3-2-4-6-13-11-14(17)8-9-15(13)19-16(18)10-7-12/h5,8-9,11,17H,2-4,6-7,10H2,1H3 |
InChI Key |
XJCVEZGUPLXNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCCC2=C(C=CC(=C2)O)OC(=O)CC1 |
Origin of Product |
United States |
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